molecular formula C17H21NO3 B1306308 [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine CAS No. 340025-60-7

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine

Cat. No. B1306308
M. Wt: 287.35 g/mol
InChI Key: GAGCECHPTVMDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C17H21NO3 . It is a member of the class of organic compounds known as linear 1,3-diarylpropanoids . These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various amine derivatives . For instance, a series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” is based on a C17H21NO3 skeleton . More detailed structural information may be available in databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 3,4-Dimethoxyphenylacetone undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine .


Physical And Chemical Properties Analysis

“[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” has a molecular weight of 287.35400 . It has a boiling point of 388.7ºC at 760 mmHg . More detailed physical and chemical properties may be available in databases such as the NIST Chemistry WebBook .

Scientific Research Applications

Applications in Lignin Acidolysis and Biomass Conversion

The compound is structurally related to research on the acidolysis of lignin and the conversion of biomass to furan derivatives. Studies have explored the mechanisms of β-O-4 bond cleavage in lignin model compounds, highlighting the role of similar structures in understanding lignin decomposition and the potential for producing valuable furan-based chemicals from lignocellulosic biomass. This research underscores the importance of such compounds in developing sustainable methods for converting plant biomass into useful materials and fuels, thereby providing a renewable feedstock for the chemical industry (T. Yokoyama, 2015; V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

Synthesis of Heterocyclic Compounds

The structural features of this compound are relevant to the synthesis of arylmethylidenefuranones and their reactions with nucleophiles. These reactions are crucial for producing a wide range of heterocyclic compounds, including amides, pyrrolones, and benzofurans, which have applications in pharmaceuticals, agrochemicals, and material sciences. The versatility of such compounds in organic synthesis illustrates their potential as intermediates in the development of new drugs and materials (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

Biomedical Applications

Explorations into the chemical modifications of similar compounds have led to insights into their potential biomedical applications. For instance, studies on bio-inspired adhesive materials, such as catechol-conjugated polymers, have highlighted the role of such structural motifs in developing novel biomaterials for medical use. These materials exhibit strong adhesive properties and biocompatibility, making them promising for wound healing applications and as tissue sealants (J. Ryu, Seonki Hong, Haeshin Lee, 2015).

Environmental and Polymer Chemistry

Research into the degradation of nitrogen-containing compounds has shown the effectiveness of advanced oxidation processes in mineralizing such structures. This is particularly relevant for treating environmental pollutants and developing green chemistry protocols. Additionally, the compound's relevance to self-healing polymers through Diels–Alder chemistry highlights its potential in creating advanced materials with enhanced durability and longevity, contributing to sustainable material science (Akash P. Bhat, P. Gogate, 2021; Ying‐Ling Liu, T. Chuo, 2013).

Safety And Hazards

The safety and hazards of similar compounds vary. For instance, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . More detailed safety data may be available in Material Safety Data Sheets .

Future Directions

The future directions of research on similar compounds are diverse. For instance, modifications that tolerate acid-sensitive functional groups in substrates facilitate the synthesis of diverse 1,2-dihydroisoquinoline derivatives .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-4-6-15(18-12-14-7-5-10-21-14)13-8-9-16(19-2)17(11-13)20-3/h4-5,7-11,15,18H,1,6,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGCECHPTVMDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC=C)NCC2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.